molecular formula C11H16O B561518 (1R)-1-(4-isopropylphenyl)ethanol CAS No. 105364-42-9

(1R)-1-(4-isopropylphenyl)ethanol

Cat. No. B561518
CAS RN: 105364-42-9
M. Wt: 164.248
InChI Key: LPWMXVJCBUKVQH-SECBINFHSA-N
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Description

“(1R)-1-(4-isopropylphenyl)ethanol” is likely an organic compound consisting of an isopropyl group attached to the phenyl group, which is further connected to an ethanol group. The “1R” denotes the configuration of the chiral center .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group, followed by the addition of an ethanol group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecule likely has a chiral center at the carbon atom connecting the isopropyl group and the ethanol group, leading to two possible enantiomers: “1R” and “1S”. The phenyl group is a planar, aromatic ring, the isopropyl group is a branched alkyl group, and the ethanol group consists of a hydroxyl group attached to a carbon .


Chemical Reactions Analysis

As an organic compound, “(1R)-1-(4-isopropylphenyl)ethanol” can undergo various reactions typical of alcohols, such as dehydration, oxidation, and substitution. The phenyl and isopropyl groups may also participate in reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its molecular structure. As an alcohol, it would be expected to form hydrogen bonds, affecting its boiling and melting points. The presence of a phenyl group could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Biocatalysis for Pharmaceutical Intermediates

  • Optically Pure Synthesis : A study by Chen et al. (2019) developed a biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate for pharmaceuticals targeting the chemokine CCR5 antagonist. This process utilized recombinant Escherichia coli cells and showed excellent enantioselectivity and efficiency, enhancing the substrate concentration and significantly improving the yield in a polar organic solvent-aqueous system compared to traditional methods (Chen et al., 2019).

Enzymatic and Catalytic Processes

  • Chiral Intermediate Synthesis : Guo et al. (2017) explored the enzymatic conversion of 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another chiral intermediate useful in synthesizing Ticagrelor, a medication for acute coronary syndromes. The ketoreductase (KRED) enzyme demonstrated high conversion and enantiomeric excess, simplifying the process and reducing safety risks (Guo et al., 2017).

Chemical Synthesis Improvement

  • Synthesis of Complexes : Mantell et al. (2018) reported a new preparation method for [CpRRhCl2]2 complexes using isopropyl alcohol instead of ethanol. This approach minimized the formation of unwanted side products and improved yield and reaction times for derivatives with various cyclopentadienyl ligands, indicating the importance of solvent choice in the synthesis of complex molecules (Mantell et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its use. As a simple organic molecule, “(1R)-1-(4-isopropylphenyl)ethanol” doesn’t have a known biological mechanism of action. If used as a solvent or reactant in chemical reactions, its behavior would be determined by its chemical properties .

Safety and Hazards

The safety and hazards of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its specific properties. Generally, handling organic compounds requires precautions to prevent ingestion, inhalation, or skin contact. Some phenyl compounds can be hazardous, so appropriate safety measures should be taken .

Future Directions

The future directions for research on “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its potential applications. It could be of interest in fields like organic synthesis, materials science, or medicinal chemistry, depending on its properties .

properties

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWMXVJCBUKVQH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245387
Record name (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105364-42-9
Record name (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105364-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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